Cas no 17289-54-2 (2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride)
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Acetamide,2-(diethylamino)-N-(2,4-dimethylphenyl)-, hydrochloride (1:1)
- 2-?(Diethylamino)?-?N-?(2,?4-?dimethylphenyl)?acetamide Hydrochloride
- [2-(2,4-dimethylanilino)-2-oxoethyl]-diethylazanium,chloride
- 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE HYDROCHLORIDE
- 2-[(2,4-dimethylphenyl)amino]-N,N-diethyl-2-oxoethanaminium chloride
- AC1L1FCP
- ACETANILIDE, 2-(DIETHYLAMINO)-2',4'-DIMETHYL-, HYDROCHLORIDE
- Diethylaminoacetyl 2,4-dimethylaniline hydrochloride
- LS-10636
- N,N-Diaethyl-glycin-(2,4-dimethyl-anilid), Hydrochlorid
- N,N-diethyl-glycine-(2,4-dimethyl-anilide), hydrochloride
- 2',4'-Acetoxylidide,2-(diethylamino)-, monohydrochloride (8CI)
- Acetamide, 2-(diethylamino)-N-(2,4-dimethylphenyl)-,monohydrochloride (9CI)
- Lidocaine EP Impurity I
- Lidocaine Impurity I(EP)
- 2-(DiethylaMino)-N-(2,4-diMethylphenyl)acetaMide Hydrochloride
- 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide;hydrochloride
- NIOSH/AN7570000
- 17289-54-2
- AN75700000
- 2-(Diethylamino)-N-(2,4-dimethylphenyl)ethanimidic acid--hydrogen chloride (1/1)
- Lidocaine Hydrochloride Imp. I (EP); Lidocaine Imp. I (EP); 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride; Lidocaine Hydrochloride Imp. I (EP) as Hydrochloride; Lidocaine Hydrochloride Impurity I as Hydrochloride; Lidocaine Impurity I as Hydrochloride
- 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE HCL
- 2-(Diethylamino)-2',4'-acetoxylidide hydrochloride
- DTXSID40938232
- 2',4'-Acetoxylidide, 2-(diethylamino)-, hydrochloride
- IEM-193
- Lidocaineimpurityiep
- DB-239058
- 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride
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- Inchi: 1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
- InChI Key: ZLAAATDLPBWPOO-UHFFFAOYSA-N
- SMILES: Cl.O=C(CN(CC)CC)NC1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 246.97
- Monoisotopic Mass: 270.149891
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 238
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.5
Experimental Properties
- Density: g/cm3
- Melting Point: 112-116°C
- Boiling Point: 361.7°Cat760mmHg
- Flash Point: 172.6°C
- PSA: 37.07
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D441920-250mg |
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride |
17289-54-2 | 250mg |
$ 227.00 | 2023-09-07 | ||
| TRC | D441920-2.5g |
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride |
17289-54-2 | 2.5g |
$ 1777.00 | 2023-09-07 | ||
| A2B Chem LLC | AE83455-250mg |
2-(DiethylaMino)-N-(2,4-diMethylphenyl)acetaMide Hydrochloride |
17289-54-2 | 250mg |
$338.00 | 2024-04-20 | ||
| A2B Chem LLC | AE83455-2.5g |
2-(DiethylaMino)-N-(2,4-diMethylphenyl)acetaMide Hydrochloride |
17289-54-2 | 2.5g |
$1822.00 | 2024-04-20 |
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride
Introduction to 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride (CAS No. 17289-54-2)
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride, identified by the CAS number 17289-54-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This hydrochloride salt exhibits a unique structural framework that has garnered attention for its potential biological activity and mechanistic insights. The molecule combines an amide functional group with a dimethylphenyl substituent, positioned alongside a diethylamino moiety, which together contribute to its distinct chemical and pharmacological properties.
The structural composition of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride suggests possible interactions with biological targets, making it a valuable candidate for further investigation in drug discovery pipelines. The presence of the aromatic ring system, particularly the 2,4-dimethylphenyl group, may influence electronic distribution and binding affinity, while the amide and diethylamino functionalities could modulate solubility and metabolic stability. These features are critical in determining the compound's suitability for therapeutic applications.
In recent years, there has been growing interest in designing molecules that can modulate central nervous system (CNS) pathways due to their relevance in treating neurological disorders. The structural motif of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride bears resemblance to certain bioactive scaffolds known to interact with neurotransmitter receptors or enzyme systems. Preliminary studies have hinted at potential effects on pathways involving dopamine or serotonin receptors, although further research is necessary to elucidate its precise pharmacological profile.
The hydrochloride salt form of this compound enhances its solubility in aqueous systems, which is a crucial factor for formulation development and bioavailability studies. This improved solubility may facilitate its use in experimental models and clinical trials, where bioavailability and pharmacokinetic profiles are key considerations. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for laboratory-scale synthesis and long-term storage.
From a synthetic chemistry perspective, 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride represents an interesting challenge due to its complex architecture. The synthesis involves multiple steps, including condensation reactions to form the amide bond and subsequent functionalization of the aromatic ring system. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations, have been explored to optimize yield and purity. These approaches align with contemporary trends in medicinal chemistry aimed at improving synthetic efficiency and sustainability.
The compound's potential applications extend beyond CNS-related therapeutics. Its structural features may also make it relevant in the development of anti-inflammatory or analgesic agents. The interaction between the dimethylphenyl group and biological targets could provide insights into novel mechanisms of action for existing drug classes. Moreover, computational modeling techniques have been employed to predict binding affinities and identify potential lead compounds derived from 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride.
Recent advancements in high-throughput screening (HTS) have enabled rapid assessment of large libraries of compounds for biological activity. 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride has been incorporated into such screening campaigns to evaluate its interaction with enzymes and receptors relevant to human health. These efforts have highlighted its potential as a scaffold for further derivatization or as a starting point for structure-activity relationship (SAR) studies.
The hydrochloride salt's physicochemical properties also make it suitable for formulation into various dosage forms. Whether administered orally, intravenously, or topically, its solubility profile contributes to consistent drug delivery systems. Innovations in pharmaceutical formulation continue to leverage compounds like 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride to enhance therapeutic outcomes through controlled-release mechanisms or targeted delivery strategies.
In conclusion, 17289-54-2 plays a pivotal role in pharmaceutical research due to its unique structural features and potential biological relevance. Ongoing studies aim to uncover new therapeutic applications while refining synthetic routes for scalability and cost-effectiveness. As the field progresses, 17289-54-2 will likely remain at the forefront of medicinal chemistry efforts, contributing to advancements that improve human health.
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